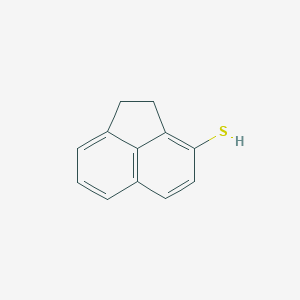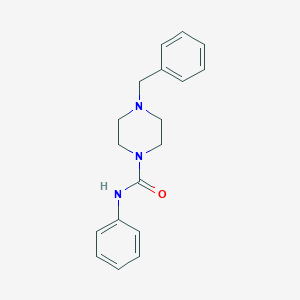
1,2-Dihydro-3-acenaphthylenyl hydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro-3-acenaphthylenyl hydrosulfide, also known as DAS, is a sulfur-containing organic compound that has gained attention for its potential therapeutic applications. DAS is a member of the thioacetal family and has a unique structure that makes it a promising candidate for various medicinal purposes.
Wirkmechanismus
The mechanism of action of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide is not fully understood, but studies suggest that it may act through multiple pathways. 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been found to induce apoptosis, or programmed cell death, in cancer cells by disrupting the cell cycle and activating caspases. Additionally, 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been found to modulate various biochemical and physiological processes in the body. Studies have shown that 1,2-Dihydro-3-acenaphthylenyl hydrosulfide can increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has also been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which contribute to inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Dihydro-3-acenaphthylenyl hydrosulfide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 1,2-Dihydro-3-acenaphthylenyl hydrosulfide exhibits low toxicity and can be used at relatively low concentrations. However, one limitation of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1,2-Dihydro-3-acenaphthylenyl hydrosulfide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and administration of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide for different types of cancer. Additionally, research on the mechanism of action of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide may lead to the development of novel cancer therapies. Another area of interest is the neuroprotective effects of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide. Studies are needed to determine the potential use of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, research on the antimicrobial activity of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide may lead to the development of new antibiotics to combat drug-resistant bacteria.
Synthesemethoden
1,2-Dihydro-3-acenaphthylenyl hydrosulfide can be synthesized through a multistep process that involves the reaction of acenaphthenequinone with sodium hydrosulfide. This reaction produces the intermediate compound, 1,2-dihydroacenaphthylene-3-thione, which is then treated with hydrogen peroxide to yield 1,2-Dihydro-3-acenaphthylenyl hydrosulfide. This synthesis method has been optimized to produce high yields of pure 1,2-Dihydro-3-acenaphthylenyl hydrosulfide.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. Studies have shown that 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has anticancer properties that inhibit the growth and proliferation of cancer cells. Additionally, 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been found to protect neurons from oxidative stress and prevent cell death. 1,2-Dihydro-3-acenaphthylenyl hydrosulfide also exhibits antimicrobial activity against various microorganisms, including bacteria and fungi.
Eigenschaften
Molekularformel |
C12H10S |
|---|---|
Molekulargewicht |
186.27 g/mol |
IUPAC-Name |
1,2-dihydroacenaphthylene-3-thiol |
InChI |
InChI=1S/C12H10S/c13-11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7,13H,4,6H2 |
InChI-Schlüssel |
GGYYAEBAHPWFNO-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)S |
Kanonische SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)

![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)






![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)
